3-Vinylpyridin-2-amine

Catalog No.
S828788
CAS No.
102000-72-6
M.F
C7H8N2
M. Wt
120.155
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Vinylpyridin-2-amine

CAS Number

102000-72-6

Product Name

3-Vinylpyridin-2-amine

IUPAC Name

3-ethenylpyridin-2-amine

Molecular Formula

C7H8N2

Molecular Weight

120.155

InChI

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9)

InChI Key

JFAHJNALCSSUGN-UHFFFAOYSA-N

SMILES

C=CC1=C(N=CC=C1)N

3-Vinylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a vinyl group at the 3-position and an amino group at the 2-position. Its chemical formula is C₇H₈N₂, and it is classified as a vinyl-substituted amine. The presence of both the vinyl and amino functional groups makes this compound particularly interesting for various synthetic applications in organic chemistry.

The mechanism of action of 3-Vinylpyridin-2-amine is not directly applicable as it is a building block for other molecules. However, its role in the aza-Michael addition reaction involves the nucleophilic attack of the amine group on the electron-deficient carbon atom of the Michael acceptor. This forms a new carbon-carbon bond and creates a nitrogen-containing product [].

Synthesis:

-Vinylpyridin-2-amine is a relatively complex molecule, and its synthesis often involves multi-step processes. One common method involves the reaction of 2-aminopyridine with acetylene using various catalysts, such as palladium on carbon ().

Potential Applications:

Research into 3-Vinylpyridin-2-amine is still ongoing, but its unique structure suggests potential applications in various scientific fields:

  • Organic Chemistry: As a building block for the synthesis of more complex molecules, 3-Vinylpyridin-2-amine can be used to create novel materials with diverse properties. Its vinyl group can participate in various reactions, allowing for the creation of functionalized polymers, pharmaceuticals, and other organic compounds ().
  • Materials Science: The combination of the aromatic pyridyl ring and the reactive vinyl group makes 3-Vinylpyridin-2-amine an interesting candidate for the development of new functional materials. It could potentially be used in the creation of conducting polymers, sensors, and other advanced materials with specific properties ().
  • Medicinal Chemistry: The presence of the amine group introduces the possibility of using 3-Vinylpyridin-2-amine as a scaffold for the development of new drugs. Its structure could be modified to target specific biological processes, potentially leading to the discovery of novel therapeutic agents ().

Current Research:

  • Polymer synthesis: Researchers have successfully incorporated 3-Vinylpyridin-2-amine into various polymers, demonstrating its potential for creating new materials with desired properties ().
  • Development of fluorescent probes: 3-Vinylpyridin-2-amine's structure can be modified to create fluorescent probes that can be used for various biological applications, such as cell imaging and drug discovery ().
Of Amines | Acylation | Basicity | Chemistry" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-properties-of-amines-acylation-basicity/" rel="nofollow noopener" target="_blank"> .
  • Mannich Reaction: This compound can undergo the Mannich reaction, where it reacts with formaldehyde and a ketone or aldehyde to yield β-amino carbonyl compounds .
  • Vinyl Polymerization: The vinyl group allows for polymerization reactions, which can lead to the formation of polyvinyl derivatives, potentially useful in materials science.
  • While specific biological activities of 3-Vinylpyridin-2-amine are not extensively documented, compounds containing pyridine and amino functionalities often exhibit significant pharmacological properties. Pyridine derivatives are known to interact with biological systems, including enzyme inhibition and receptor binding, which may suggest potential therapeutic applications for 3-Vinylpyridin-2-amine in medicinal chemistry.

    The synthesis of 3-Vinylpyridin-2-amine can be achieved through various methods:

    • Alkylation of Pyridine Derivatives: Starting from 2-amino-3-pyridine, a vinyl halide (such as vinyl bromide) can be used in an alkylation reaction under basic conditions to introduce the vinyl group.
    • Mannich Reaction: This method involves reacting 2-amino-3-pyridine with formaldehyde and an appropriate ketone or aldehyde to form the desired compound .
    • Direct Vinylation: Utilizing transition metal-catalyzed coupling reactions (like Suzuki or Heck reactions) can also facilitate the introduction of the vinyl group onto the pyridine ring.

    3-Vinylpyridin-2-amine has several potential applications:

    • Polymer Chemistry: Due to its vinyl group, it can be used as a monomer for synthesizing polymers with specific properties.
    • Pharmaceuticals: Its structural features may lend themselves to drug development, particularly in creating compounds that target biological pathways involving pyridine derivatives.
    • Organic Synthesis: It serves as an intermediate in various organic syntheses, contributing to more complex molecular architectures.

    The interaction studies involving 3-Vinylpyridin-2-amine primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to form stable complexes with metal ions or react with electrophiles makes it a subject of interest in coordination chemistry and catalysis.

    Several compounds share structural similarities with 3-Vinylpyridin-2-amine. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    2-AminopyridineAmino group at position 2 on pyridineLacks vinyl functionality; primarily used in pharmaceuticals
    4-VinylpyridineVinyl group at position 4 on pyridineDifferent reactivity patterns due to position change
    N,N-DimethylaminopropeneVinyl group attached to a dimethylaminoExhibits different steric effects due to bulky substituents
    3-AminopyridineAmino group at position 3 on pyridineSimilar structure but lacks vinyl functionality

    The uniqueness of 3-Vinylpyridin-2-amine lies in its combination of both amino and vinyl groups at specific positions on the pyridine ring, allowing for diverse reactivity and potential applications in organic synthesis and materials science.

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    Wikipedia

    3-Ethenylpyridin-2-amine

    Dates

    Modify: 2023-08-15

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